N(1),N(4)-Bis(3-methyl-4-((methylamino)(methylimino)methyl)phenyl)terephthalamide

Description

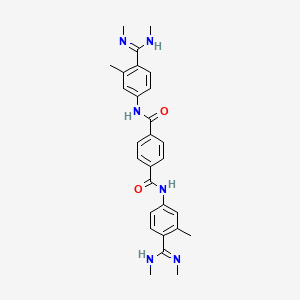

N(1),N(4)-Bis(3-methyl-4-((methylamino)(methylimino)methyl)phenyl)terephthalamide is a terephthalamide derivative featuring two symmetrically substituted phenyl rings. Each phenyl group is modified at the 3-position with a methyl group and at the 4-position with a bifunctional (methylamino)(methylimino)methyl moiety. This combination confers unique electronic and steric properties, influencing solubility, reactivity, and biological interactions.

Properties

CAS No. |

6399-55-9 |

|---|---|

Molecular Formula |

C28H32N6O2 |

Molecular Weight |

484.6 g/mol |

IUPAC Name |

1-N,4-N-bis[4-(N,N'-dimethylcarbamimidoyl)-3-methylphenyl]benzene-1,4-dicarboxamide |

InChI |

InChI=1S/C28H32N6O2/c1-17-15-21(11-13-23(17)25(29-3)30-4)33-27(35)19-7-9-20(10-8-19)28(36)34-22-12-14-24(18(2)16-22)26(31-5)32-6/h7-16H,1-6H3,(H,29,30)(H,31,32)(H,33,35)(H,34,36) |

InChI Key |

GKFDFADCUKURFK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C(=NC)NC)C)C(=NC)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(1),N(4)-Bis(3-methyl-4-((methylamino)(methylimino)methyl)phenyl)terephthalamide typically involves multi-step organic reactions. One common approach is to start with terephthalic acid, which undergoes a series of reactions including nitration, reduction, and amination to introduce the desired functional groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

N(1),N(4)-Bis(3-methyl-4-((methylamino)(methylimino)methyl)phenyl)terephthalamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N(1),N(4)-Bis(3-methyl-4-((methylamino)(methylimino)methyl)phenyl)terephthalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N(1),N(4)-Bis(3-methyl-4-((methylamino)(methylimino)methyl)phenyl)terephthalamide involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Structural Analogues of Terephthalamide Derivatives

The following table compares the target compound with structurally related terephthalamides, highlighting substituent variations and their implications:

Substituent-Driven Property Modifications

- Electronic Effects: Chloro (Cl) and trifluoromethyl (CF₃) substituents (e.g., ) create electron-deficient aromatic systems, favoring electrophilic reactions. In contrast, the target compound’s methyl and methylamino/imino groups donate electrons, increasing resonance stability and altering binding kinetics. Methoxy groups () enhance solubility via polarity but reduce membrane permeability compared to hydrophobic CF₃ or methyl groups.

- Steric and Hydrogen-Bonding Effects: The ortho-methoxy groups in N,N’-Bis(o-methoxyphenyl)terephthalamide introduce steric hindrance, limiting rotational freedom . The target compound’s 3-methyl groups may similarly restrict conformation, while its imino groups facilitate hydrogen bonding with biological targets.

- Biological Activity: Compounds with trifluoromethyl groups () exhibit enhanced metabolic stability, making them viable drug candidates. The target compound’s methylamino/imino groups may mimic natural ligands in enzyme active sites, though specific activity data remain unexplored.

Biological Activity

N(1),N(4)-Bis(3-methyl-4-((methylamino)(methylimino)methyl)phenyl)terephthalamide, a compound with the molecular formula C28H32N6O2, is of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by two terephthalamide units linked by 3-methyl-4-((methylamino)(methylimino)methyl)phenyl groups. Its chemical properties suggest potential interactions with biological targets, which warrant investigation.

Molecular Structure

| Property | Value |

|---|---|

| Molecular Formula | C28H32N6O2 |

| Molecular Weight | 484.58 g/mol |

| CAS Number | 6399-55-9 |

Research indicates that compounds similar to this compound may exhibit activity through various mechanisms:

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors, particularly in the central nervous system.

- Antimicrobial Activity : Some derivatives have shown efficacy against bacteria and fungi.

Antimicrobial Activity

A study investigated the antimicrobial activity of related compounds against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial properties, suggesting that this compound may possess similar activities due to structural analogies .

Neuropharmacological Effects

Research focusing on compounds with similar structures has shown their ability to modulate neurotransmitter systems. For instance, a study highlighted that certain benzothiadiazines can enhance acetylcholine and serotonin levels in the hippocampus, indicating potential cognitive-enhancing effects . This suggests that this compound might also influence neurochemical pathways beneficial for cognitive functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.